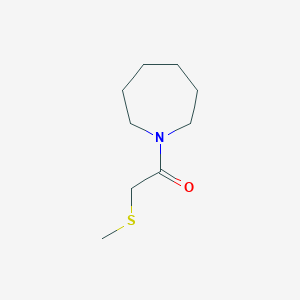
1-(Azepan-1-yl)-2-methylsulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-methylsulfanylethanone, also known as AMSE, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. AMSE is a sulfide compound that contains both a sulfur atom and a nitrogen atom in its structure.
Wirkmechanismus
The mechanism of action of 1-(Azepan-1-yl)-2-methylsulfanylethanone involves the binding of the compound to the active site of enzymes or proteins, thereby inhibiting their activity. The sulfur atom in 1-(Azepan-1-yl)-2-methylsulfanylethanone forms a covalent bond with the enzyme or protein, which prevents it from functioning properly.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-methylsulfanylethanone has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can result in improved cognitive function and memory. 1-(Azepan-1-yl)-2-methylsulfanylethanone has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Azepan-1-yl)-2-methylsulfanylethanone in lab experiments is its potent inhibitory activity against enzymes and proteins. This makes it a useful tool for studying the structure and function of these molecules. However, one limitation of using 1-(Azepan-1-yl)-2-methylsulfanylethanone is its potential toxicity. Careful handling and disposal of the compound are necessary to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for research involving 1-(Azepan-1-yl)-2-methylsulfanylethanone. One area of interest is the development of new drugs based on the structure of 1-(Azepan-1-yl)-2-methylsulfanylethanone. The potent inhibitory activity of 1-(Azepan-1-yl)-2-methylsulfanylethanone against enzymes and proteins makes it a promising candidate for drug development. Another area of research is the study of the physiological effects of 1-(Azepan-1-yl)-2-methylsulfanylethanone in animal models. This could provide valuable information on the potential therapeutic applications of the compound. Finally, the development of new synthesis methods for 1-(Azepan-1-yl)-2-methylsulfanylethanone could lead to more efficient and cost-effective production of the compound.
Synthesemethoden
The synthesis of 1-(Azepan-1-yl)-2-methylsulfanylethanone involves the reaction of 1-azepanethiol with 2-bromo-1-methyl ethanone in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and produces 1-(Azepan-1-yl)-2-methylsulfanylethanone as a yellow liquid with a boiling point of 134-136°C.
Wissenschaftliche Forschungsanwendungen
1-(Azepan-1-yl)-2-methylsulfanylethanone has been used in scientific research to study the mechanism of action of various enzymes and proteins. It has been found to be a potent inhibitor of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-(Azepan-1-yl)-2-methylsulfanylethanone has also been used to study the structure and function of proteins, such as the human serum albumin protein.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-12-8-9(11)10-6-4-2-3-5-7-10/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANQCZWWTUZPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-methylsulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512299.png)


![1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B7512317.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7512334.png)




![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)